

# GLP-1R agonist 18 vs semaglutide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Preclinical Profiles of GLP-1R Agonists: GZR18 (Bofanglutide) vs. Semaglutide

This guide provides a detailed comparison of the preclinical data for two glucagon-like peptide-1 receptor (GLP-1R) agonists: GZR18 (also known as Bofanglutide) and the well-established therapeutic, semaglutide. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective pharmacological characteristics.

### Introduction

GZR18 is a novel, long-acting GLP-1 analog currently under development for the treatment of type 2 diabetes and obesity.[1][2][3][4] Semaglutide is a potent, long-acting GLP-1R agonist with proven efficacy in glycemic control and weight management, available in both injectable and oral formulations.[5] This document compiles available preclinical data to draw a comparative picture of their in vitro potency, in vivo efficacy, and pharmacokinetic profiles.

# In Vitro Pharmacology

The initial characterization of a drug candidate's activity is determined through in vitro assays that measure its binding affinity to the target receptor and the subsequent cellular signaling cascade.

Data Summary: In Vitro Performance



| Parameter                                | GZR18<br>(Bofanglutide) | Semaglutide                        | Reference |
|------------------------------------------|-------------------------|------------------------------------|-----------|
| GLP-1R Binding<br>Affinity               | Similar to semaglutide  | High affinity (Kd: 0.38 ± 0.06 nM) |           |
| GLP-1R Activation<br>(EC <sub>50</sub> ) | 0.677 nM                | Low-nanomolar range                |           |
| Human Serum<br>Albumin (HSA)<br>Binding  | Similar to semaglutide  | High affinity                      | _         |

GZR18 has been shown to have a similar binding affinity for the human GLP-1 receptor and human serum albumin (HSA) when compared to semaglutide. This strong binding to HSA is a key feature for extending the half-life of GLP-1 analogs. In terms of receptor activation, GZR18 demonstrates potent agonistic activity with an EC<sub>50</sub> value of 0.677 nM. Semaglutide also shows high potency with an EC<sub>50</sub> in the low-nanomolar range in cAMP accumulation assays.

## **GLP-1R Signaling Pathway**

The activation of the GLP-1 receptor by an agonist like GZR18 or semaglutide initiates a primary signaling cascade through the Gas protein subunit. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This pathway is central to the glucose-dependent insulin secretion and other metabolic benefits of GLP-1R agonism.



Click to download full resolution via product page



### **GLP-1R Signaling Cascade**

# In Vivo Efficacy

Preclinical in vivo studies in animal models of diabetes and obesity are crucial for evaluating the therapeutic potential of new drug candidates. Both GZR18 and semaglutide have been assessed in such models.

## **Glycemic Control**

In diabetic db/db mice, a single dose of GZR18 was shown to lower blood glucose levels for over 72 hours. Repeated administration of GZR18 (every three days for 33 days) in db/db mice led to significant reductions in both nonfasting and fasting blood glucose levels, as well as glycated hemoglobin (HbA1c). Semaglutide has also demonstrated robust glucose-lowering effects in db/db mice, improving glucose metabolism and preserving pancreatic β-cell area.

Data Summary: Glucose Lowering in db/db Mice

| Parameter      | GZR18<br>(Bofanglutide)                                                             | Semaglutide                                                            | Reference |
|----------------|-------------------------------------------------------------------------------------|------------------------------------------------------------------------|-----------|
| Acute Effect   | Lowered blood<br>glucose for >72h after<br>a single dose.                           | Not specified in the provided results.                                 |           |
| Chronic Effect | Lowered non-fasting and fasting blood glucose and HbA1c after 33 days of treatment. | Decreased non-<br>fasting glucose by 30-<br>40% with weekly<br>dosing. |           |

### **Body Weight Reduction**

A single dose of GZR18 resulted in a reduction in body weight in db/db mice over a 72-hour period. However, in a longer-term study with repeated dosing, while food and water consumption were lowered, a significant reduction in body weight was not observed. In contrast, semaglutide has consistently shown dose-dependent and significant body weight



reduction in diet-induced obese (DIO) mice, with one study noting a 24% reduction in body weight associated with a 33% decrease in food intake.

Data Summary: Body Weight Reduction

| Animal Model | GZR18<br>(Bofanglutide)                                                | Semaglutide                                          | Reference |
|--------------|------------------------------------------------------------------------|------------------------------------------------------|-----------|
| db/db Mice   | Acute reduction after a single dose; no significant chronic reduction. | 8-10% cumulative weight loss.                        |           |
| DIO Mice     | Data not available.                                                    | Up to 22% reduction from baseline in a 3-week study. | -         |

## **Pharmacokinetics**

The pharmacokinetic profile of a drug determines its dosing frequency and duration of action. Both GZR18 and semaglutide are designed as long-acting analogs.

Data Summary: Pharmacokinetic Parameters

| Species            | GZR18<br>(Bofanglutide) | Semaglutide               | Reference |
|--------------------|-------------------------|---------------------------|-----------|
| Cynomolgus Monkeys | T½ = 61.3 h             | T½ ≈ 160 h (in<br>humans) |           |

In cynomolgus monkeys, GZR18 demonstrated a terminal half-life (T½) of 61.3 hours. Semaglutide's half-life in humans is approximately 160 hours, which allows for once-weekly administration.

# Experimental Protocols In Vitro GLP-1R Activation Assay



The potency of GLP-1R agonists is commonly determined by measuring the accumulation of intracellular cyclic AMP (cAMP) in a cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

- Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
- Agonist Treatment: Cells are treated with serial dilutions of the GLP-1R agonist (GZR18 or semaglutide).
- cAMP Measurement: After a specified incubation period, intracellular cAMP levels are measured using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or Enzyme Fragment Complementation (EFC).
- Data Analysis: The dose-response curve is plotted, and the EC<sub>50</sub> value, representing the concentration at which 50% of the maximal response is achieved, is calculated.

## In Vivo Efficacy Study in db/db Mice

Db/db mice are a model of type 2 diabetes and obesity due to a mutation in the leptin receptor.

- Animal Model: Male db/db mice are acclimatized and housed under standard laboratory conditions.
- Drug Administration: Mice are administered the test compound (GZR18 or semaglutide) or vehicle control via subcutaneous injection at specified doses and frequencies.
- Monitoring:
  - Blood Glucose: Blood samples are collected from the tail vein at various time points (e.g.,
     0, 2, 4, 8, 24, 48, 72 hours post-dose) to measure blood glucose levels.
  - Body Weight and Food Intake: Body weight and food consumption are measured daily or at other regular intervals.
  - HbA1c: At the end of a chronic study, whole blood is collected for the measurement of glycated hemoglobin as an indicator of long-term glycemic control.



• Data Analysis: Changes in blood glucose, body weight, and HbA1c are compared between the treatment and vehicle control groups using appropriate statistical methods.

# **Experimental Workflow for In Vivo Studies**

The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating a GLP-1R agonist.





Click to download full resolution via product page

General Workflow for In Vivo Efficacy Studies



### Conclusion

Based on the available preclinical data, GZR18 is a potent, long-acting GLP-1R agonist with in vitro characteristics, such as receptor and albumin binding affinity, that are comparable to semaglutide. In vivo studies have confirmed its ability to improve glycemic control in diabetic mouse models. While its effects on body weight in preclinical models appear less pronounced in chronic studies compared to what has been reported for semaglutide, it is important to note that these comparisons are drawn from separate studies and may not be directly comparable due to differing experimental conditions. Further head-to-head preclinical and clinical studies will be necessary to fully elucidate the comparative efficacy and therapeutic potential of GZR18 relative to semaglutide.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gan & Lee Pharmaceuticals' Bi-weekly (twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial-Gan & Lee [ganlee.com]
- 3. Gan & Lee Pharmaceuticals GZR18 Completes First Dosing in Two Phase IIb Clinical Trials-Gan & Lee [ganlee.com]
- 4. Gan & Lee Pharmaceuticals' Oral GZR18 Tablet Completes First Dosing in Phase I Clinical Trial-Gan & Lee [ganlee.com]
- 5. Semaglutide lowers body weight in rodents via distributed neural pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GLP-1R agonist 18 vs semaglutide in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383953#glp-1r-agonist-18-vs-semaglutide-in-preclinical-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com